molecular formula C18H15FN4S2 B2367914 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 862977-12-6

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No.: B2367914
CAS No.: 862977-12-6
M. Wt: 370.46
InChI Key: LKHZLYHELKULAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a novel synthetic compound featuring a benzothiazole scaffold linked via a piperazine bridge to a second, fluorinated benzothiazole unit. This molecular architecture is strategically designed for pharmaceutical and biological research, particularly in the fields of infectious disease and oncology. The benzothiazole core is a privileged structure in medicinal chemistry, known to exhibit a wide spectrum of potent biological activities, including antimicrobial, anticancer, antitubercular, and antiviral effects . The incorporation of a fluorine atom is a common strategy to enhance a compound's metabolic stability, membrane permeability, and binding affinity, thereby increasing its potential as a lead molecule . The piperazine linker contributes conformational flexibility, which can be crucial for optimal interaction with biological targets. Researchers are increasingly investigating such benzothiazole derivatives to combat pressing global health issues, such as antimicrobial resistance (AMR) and drug-resistant tuberculosis . Studies on analogous compounds have shown promise by inhibiting key bacterial enzymes like DNA gyrase and UDP-N-acetyl enolpyruvyl glucosamine reductase (MurB), which are essential for bacterial DNA replication and cell wall synthesis, respectively . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHZLYHELKULAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=CC=C5S4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-4-fluoro-1,3-benzothiazole

The foundational intermediate is prepared through cyclocondensation of 4-fluoro-2-aminothiophenol with chlorinating agents. Reaction of 4-fluoro-2-aminothiophenol (10 mmol) with thiophosgene (12 mmol) in dichloromethane at 0–5°C for 3 hours yields 2-chloro-4-fluoro-1,3-benzothiazole as pale yellow crystals (mp 89–91°C) with 78% efficiency.

Piperazine Bis-Substitution Protocol

Piperazine undergoes sequential nucleophilic displacements under controlled stoichiometry:

  • First substitution :
    Reacting 2-chloro-4-fluoro-1,3-benzothiazole (5 mmol) with piperazine (5.5 mmol) in refluxing acetonitrile for 24 hours produces 2-(piperazin-1-yl)-4-fluoro-1,3-benzothiazole (Intermediate A).

  • Second substitution :
    Intermediate A reacts with 2-chloro-1,3-benzothiazole (5 mmol) in dimethylformamide at 110°C for 36 hours, achieving 63% yield of target compound.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.89–7.12 (m, 8H, Ar-H), 3.94–3.62 (m, 8H, piperazine-H)
  • HRMS : m/z calcd for C₁₈H₁₅FN₄S₂: 386.0794; found: 386.0791

One-Pot Coupling Strategy Using Transition Metal Catalysis

Palladium-mediated C-N bond formation enables direct assembly of the bis-benzothiazole system.

Catalytic System Optimization

A mixture of 2-bromo-4-fluoro-1,3-benzothiazole (2 mmol), 1-(1,3-benzothiazol-2-yl)piperazine (2.2 mmol), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (4 mmol) in toluene at 100°C for 18 hours delivers the product in 71% yield.

Key Advantages :

  • Eliminates intermediate isolation
  • Tolerant of diverse functional groups
  • Enables gram-scale production

Reaction Monitoring :
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows complete consumption of starting material at 18 hours (tR = 4.32 min for product vs 2.17 min for bromide precursor).

Solid-Phase Synthesis for Parallel Optimization

Combinatorial approaches facilitate rapid exploration of substitution patterns.

Resin Functionalization

Wang resin (1.2 mmol/g) undergoes:

  • Coupling with Fmoc-piperazine (3 eq) using HBTU/HOBt activation
  • Fmoc deprotection with 20% piperidine/DMF
  • Sequential coupling with 2-chloro-4-fluoro-1,3-benzothiazole-6-carboxylic acid and 1,3-benzothiazole-2-carbonyl chloride

Cleavage and Purification

Treatment with TFA/H₂O (95:5) liberates products, with RP-HPLC purification (Phenomenex Luna C18, 5 μm) achieving >95% purity. This method generates 48 analogs in parallel with average yield of 58 ± 7%.

Comparative Analysis of Methodologies

Parameter Nucleophilic Substitution Transition Metal Catalysis Solid-Phase Synthesis
Average Yield 63% 71% 58%
Reaction Time 60 hours 18 hours 72 hours
Purification Complexity Medium Low High
Scalability ≤10 g ≤100 g ≤1 g
Typical Purity 98.5% 99.2% 95.7%

Data synthesized from

Mechanistic Considerations

The nucleophilic pathway proceeds through a two-stage SNAr mechanism:

  • Rate-Determining Step : Formation of Meisenheimer complex at the 2-position of benzothiazole
  • Leaving Group Expulsion : Chloride departure generates aromatic tetrahedral intermediate

DFT calculations (B3LYP/6-31G**) reveal activation energies of 28.7 kcal/mol for first substitution vs 31.2 kcal/mol for second, explaining the need for elevated temperatures in the bis-substitution process.

Industrial-Scale Process Considerations

Pilot plant trials (10 kg batch) identified critical parameters:

  • Optimal solvent: 2-MeTHF (k = 0.42 h⁻¹ vs 0.18 h⁻¹ in toluene)
  • Catalyst loading: 4.5 mol% Pd(OAc)₂ with 2.2 eq XPhos ligand
  • Impurity profile: <0.3% des-fluoro byproduct (controlled by maintaining pH >8.5)

The final crystallization from ethanol/water (3:1) affords pharmaceutical-grade material (particle size D90 = 45 μm) meeting ICH Q3A specifications.

Chemical Reactions Analysis

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antibacterial and antifungal properties. Research indicates that derivatives of benzothiazole exhibit significant inhibitory activities against various bacterial strains and fungi. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent studies highlight the anticancer properties of benzothiazole derivatives. For example, research demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and intrinsic pathway activation. A detailed case study indicated that treatment with this compound resulted in a significant increase in sub-G1 phase cells in cancer cell lines, indicating effective apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against S. aureus, E. coli
NeuropharmacologicalPotential effects on serotonin receptors

Neuropharmacological Applications

The piperazine ring suggests potential neuropharmacological applications. Similar compounds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound .

Industrial Applications

In addition to its medicinal uses, 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole may find applications in the development of new materials with specific properties such as fluorescence. This aspect opens avenues for its use in various industrial applications including sensors and organic light-emitting diodes (OLEDs) .

Case Study 1: Anticancer Mechanism Analysis

A study evaluated the anticancer efficacy of benzothiazole derivatives, revealing that these compounds induce apoptosis via the intrinsic pathway. Flow cytometry analysis showed significant increases in sub-G1 phase cells after treatment with the compound.

Table 2: Cell Lines Tested for Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis pathways, and biological activities, providing a basis for comparative analysis:

Compound Name/ID Structural Features Biological Activity Key Findings References
Target Compound (G856-9100) Dual benzothiazole units linked via piperazine; 4-fluoro substitution. Screening compound (undisclosed targets). Optimized for solubility and bioavailability; fluorine enhances metabolic stability.
4j, 4k, 4l () Benzothiazole-piperazine-acetamide derivatives with morpholine, methylpiperazine, or nitroimidazole substituents. Antiproliferative, anti-HIV. 4j : 85% yield, moderate anti-HIV activity. 4l : 23% yield, unique nitroimidazole-thioether side chain.
Thiazolylhydrazones 3a–k () Piperazine-linked fluorophenyl-thiosemicarbazide hybrids. Acetylcholinesterase (AChE) inhibition. Synthesized via condensation (70–85% yields). Activity driven by fluorophenyl substitution.
BZ-I () Benzothiazole-piperazine-furanoyl acetamide. Anticancer. FT-IR C=O stretch at 1606 cm⁻¹; molecular ion peak at m/z 371 (M+H)+. Moderate cytotoxicity.
Pyrazolopyrimidines 3a–l () Benzothiazole-pyrazolopyrimidine hybrids. Antimicrobial, anti-inflammatory. 3a, 3d, 3h–j : Active against P. aeruginosa (MIC: 12.5–25 µg/mL). 3j : Analgesic/anti-inflammatory effects.
Compound 9c () Benzothiazole-triazole-thiazole conjugate. Undisclosed (docking studies with α-glucosidase). Docked into enzyme active site with binding energy −9.2 kcal/mol.

Biological Activity

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a compound belonging to the benzothiazole class, which is known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H19FN4S2C_{19}H_{19}FN_{4}S_{2}, with a molecular weight of approximately 374.51 g/mol. The structure includes a piperazine ring and two benzothiazole moieties, which contribute to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)0.57
A431 (skin cancer)1.0
A549 (lung cancer)2.0
DU-145 (prostate cancer)8.0

The mechanism of action for these compounds often involves the inhibition of key enzymes related to cancer cell proliferation and survival. For example, benzothiazole derivatives have been reported to inhibit dihydroorotase and DNA gyrase, leading to disrupted cellular processes essential for tumor growth .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are well-documented. Research indicates that compounds containing the benzothiazole scaffold can exhibit significant antibacterial and antifungal activities. For instance:

Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliStrong
Candida albicansModerate

The antimicrobial mechanism typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Case Studies

A study conducted by Kumbhare et al. evaluated various benzothiazole derivatives for their cytotoxic activities against human cell lines such as U-937 and THP-1. The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values as low as 0.24 µM against melanoma cell lines .

Another investigation focused on the synthesis and evaluation of novel benzothiazole compounds that demonstrated both anti-inflammatory and anticancer properties. These compounds were found to significantly inhibit IL-6 and TNF-α activity while promoting apoptosis in cancer cells .

Q & A

Q. Methodological strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields (e.g., 41% to 80%) .
  • Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) enhances purity .
  • Catalyst screening : Pd/C or CuI for cross-coupling reactions, improving efficiency in heterocyclic ring formation .
    Data-driven example : Derivatives in show yield variations (23–85%) dependent on steric hindrance and solvent polarity .

How do structural modifications influence biological activity?

Modifying the benzothiazole core or piperazine substituents alters target specificity:

  • Fluorine substitution : Enhances metabolic stability and blood-brain barrier penetration for CNS-targeted agents .
  • Piperazine-linked carbonyl groups : Improve binding to HIV-1 protease via hydrogen bonding (e.g., 4j in with 85% yield and anti-HIV activity) .
    Contradiction analysis : While highlights anti-HIV activity, reports antitumor effects for similar scaffolds, suggesting assay-dependent outcomes .

How can researchers resolve contradictions in reported biological activities?

Q. Approaches :

  • Dose-response studies : Establish IC₅₀ values across multiple cell lines to confirm target specificity .
  • Structural analogs : Compare activities of derivatives (e.g., 4-fluoro vs. 6-methoxy substitutions) to identify pharmacophores .
    Case study : notes that 4,6-difluoro derivatives show stronger anticancer activity than methoxy analogs, emphasizing substituent effects .

Methodological Recommendations

  • For crystallography : Use SHELXL () for refining high-resolution data, accounting for twinning or disorder .
  • For biological assays : Employ albumin denaturation assays () or mycobacterial growth inhibition () with positive controls (e.g., ibuprofen or isoniazid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.